molecular formula C9H12O2S B7870807 3-Ethoxy-1-(2-thienyl)-1-propanone

3-Ethoxy-1-(2-thienyl)-1-propanone

Cat. No.: B7870807
M. Wt: 184.26 g/mol
InChI Key: UHBQDCJMHMAJTE-UHFFFAOYSA-N
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Description

3-Ethoxy-1-(2-thienyl)-1-propanone is an organic compound that belongs to the class of ketones It features a thienyl group attached to a propanone backbone with an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(2-thienyl)-1-propanone typically involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired ketone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under appropriate conditions.

Major Products

    Oxidation: Thiophene-2-carboxylic acid.

    Reduction: 3-Ethoxy-1-(2-thienyl)-1-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-1-(2-thienyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modification of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-1-(2-furyl)-1-propanone: Similar structure with a furan ring instead of a thiophene ring.

    3-Methoxy-1-(2-thienyl)-1-propanone: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

3-Ethoxy-1-(2-thienyl)-1-propanone is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethoxy-1-thiophen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-2-11-6-5-8(10)9-4-3-7-12-9/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBQDCJMHMAJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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